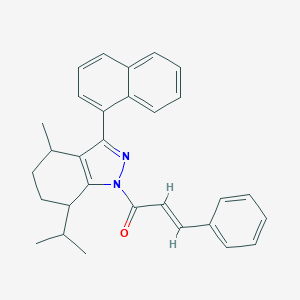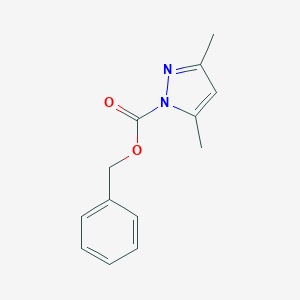
1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch pyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form the tetrahydropyridine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: Depending on the reagent used, various substituted derivatives can be formed.
Scientific Research Applications
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also contains a 4-methylphenyl group but has a different core structure.
1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl group but lacks the dihydropyridine ring.
4-Methylpropiophenone: This compound has a similar phenyl group but a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26g/mol |
IUPAC Name |
1-(4-methylphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-12(7-5-10)15-8-2-3-11(9-15)13(14)16/h2,4-9H,3H2,1H3,(H2,14,16) |
InChI Key |
AKYRVZLYALGKEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-2-butenoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493683.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493691.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylbutyl}-4-methylbenzenesulfonamide](/img/structure/B493692.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493693.png)
![N-[2-benzyl-3-(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493695.png)





